2,4,6-Trinitromesitylene

Beschreibung

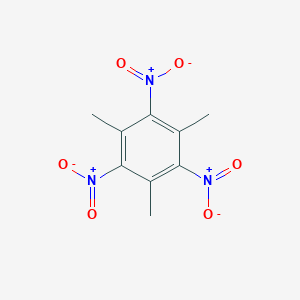

2,4,6-Trinitromesitylene (CAS 602-96-0) is a nitroaromatic compound derived from mesitylene (1,3,5-trimethylbenzene) through nitration at the 2, 4, and 6 positions. It is structurally characterized by three nitro (-NO₂) groups symmetrically attached to a benzene ring with three methyl (-CH₃) substituents. This configuration confers unique chemical and physical properties, making it relevant in explosives and organic synthesis .

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-4-7(10(13)14)5(2)9(12(17)18)6(3)8(4)11(15)16/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJCXMCIFPUNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208950 | |

| Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-96-0 | |

| Record name | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene, 2,4,6-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitromesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trimethyl-2,4,6-trinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Batch Nitration Process

The classical approach to TNM synthesis involves nitration of mesitylene using a mixed acid system (HNO₃/H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where nitronium ions (NO₂⁺) generated in situ attack the aromatic ring. Key parameters include:

-

Acid Composition : A 1:1 ratio of fuming nitric acid (90–98%) and concentrated sulfuric acid (95–98%) ensures optimal NO₂⁺ generation.

-

Temperature Control : Maintaining temperatures below 30°C prevents undesired side reactions, such as dinitration or oxidation.

-

Stoichiometry : A nitric acid-to-mesitylene molar ratio of 1.08 minimizes byproducts like 2,4-dinitromesitylene.

Example Protocol :

Continuous Flow Nitration

Industrial-scale production favors continuous flow reactors for enhanced safety and efficiency. A patented method employs a three-stage reactor system with in-line separation:

Process Overview :

-

Reagent Mixing : Mesitylene, HNO₃, H₂SO₄, and dichloroethane (solvent) are fed into a series of stirred-tank reactors.

-

Reaction Conditions :

-

Waste Acid Recycling : 30–40% of spent acid is recirculated to the first reactor, reducing raw material consumption.

Advantages :

-

Consistent Yield : 89–92% purity with <5% dinitro byproducts.

-

Scalability : Suitable for throughputs exceeding 1,000 kg/day.

Reaction Optimization and Kinetic Analysis

Nitric Acid Stoichiometry

Excess nitric acid accelerates nitration but risks over-nitration. Studies show a nonlinear relationship between HNO₃ ratio and yield:

| HNO₃:Mesitylene Ratio | Conversion (%) | TNM Yield (%) |

|---|---|---|

| 1.00 (Theoretical) | 78 | 65 |

| 1.05 | 92 | 79 |

| 1.08 | 98 | 85 |

| 1.10 | 96 | 72 |

Solvent Effects

Polar aprotic solvents (e.g., dichloroethane) improve nitro group orientation by stabilizing transition states. Nonpolar solvents like toluene reduce reaction rates by 30–40%.

Industrial Production Techniques

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C) enable selective hydrogenation of TNM intermediates. However, their primary role lies in downstream processes (e.g., triaminomesitylene synthesis).

Waste Management

-

Acid Recovery : Spent H₂SO₄ is reconcentrated via vacuum distillation, achieving 70–80% reuse.

-

Byproduct Mitigation : Dinitromesitylene isomers are separated via fractional crystallization and repurposed in explosives research.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trinitromesitylene undergoes various chemical reactions, including reduction, substitution, and hydrolysis.

Common Reagents and Conditions:

Substitution: The nitro groups in this compound can be substituted by nucleophiles under specific conditions. For example, nucleophilic aromatic substitution can occur in the presence of strong bases.

Hydrolysis: Hydrolysis of this compound can lead to the formation of polyphenols under acidic or basic conditions.

Major Products Formed:

Reduction: 2,4,6-Triaminomesitylene

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: Polyphenols such as 2,4,6-trimethylphloroglucinol

Wissenschaftliche Forschungsanwendungen

Chemistry

TNM serves as a precursor for synthesizing complex organic molecules. It is used as a model compound in studies related to nitration reactions due to its well-defined structure and reactivity profile. Researchers utilize TNM to investigate reaction mechanisms and develop new synthetic pathways .

Materials Science

Due to its high thermal stability, TNM is being explored for potential applications in developing heat-resistant materials. Its unique combination of three nitro and three methyl groups contributes to its stability while retaining reactivity, making it suitable for use in advanced material formulations .

Explosives Research

While less commonly used than 2,4,6-trinitrotoluene (TNT), TNM has been studied for its explosive properties. Research indicates that it may possess favorable characteristics for specific explosive applications. Its structural similarities to other nitroaromatic compounds allow for comparative studies on detonation velocity and sensitivity .

Catalysis

TNM is employed as a substrate in catalytic hydrogenation studies aimed at developing efficient catalysts for reducing nitro compounds. The reduction of TNM leads to the formation of triaminomesitylene, which has further implications in organic synthesis and materials development .

Case Study 1: Catalytic Hydrogenation

A study investigated the hydrogenation of TNM over palladium catalysts. The results showed that TNM could be effectively reduced to triaminomesitylene with high yields (up to 91%) under optimized conditions . This research highlights TNM's utility in developing more efficient catalytic processes.

Case Study 2: Thermal Stability Testing

Research into the thermal properties of TNM demonstrated its potential use in applications requiring materials that can withstand high temperatures without decomposing. This property makes it an attractive candidate for aerospace and military applications where material failure due to heat can have catastrophic consequences .

Wirkmechanismus

The mechanism of action of 2,4,6-trinitromesitylene primarily involves its interactions with other chemical species through its nitro groups. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. In reduction reactions, the nitro groups are converted to amino groups through the transfer of hydrogen atoms facilitated by a catalyst. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₉H₉N₃O₆

- Melting Point: 235°C (reported in explosives literature) , though some sources note 182°C .

- Density : 1.6–1.7 g/cm³ .

- Thermal Stability : High, with a sublimation enthalpy of 103.6 ± 1.2 kJ/mol .

Structural and Physical Properties

The table below compares 2,4,6-Trinitromesitylene with its homologues and analogues:

Key Observations :

- Thermal Stability : this compound exhibits superior thermal stability compared to TNT (melting point >180°C vs. 80°C), attributed to the electron-donating methyl groups, which enhance molecular symmetry and crystal packing .

- Density : Similar to TNT and TNX, but lower than TNB, which lacks methyl substituents .

Hydrogenation Efficiency :

In catalytic hydrogenation over Pd/Sibunit catalysts, this compound demonstrates higher selectivity compared to TNT and TNX. The methyl groups stabilize intermediates, yielding 97% triaminomesitylene (vs. 98% triaminotoluene and 91% triaminoxylene) . The 1% Pd/Sibunit catalyst is optimal, reducing reaction time and maintaining activity over 10 cycles .

Explosive Performance

- Applications : Used in NX explosives and MTX molten mixtures, leveraging its thermal resistance for specialized formulations .

Crystal Engineering

The crystal structure of this compound exhibits low symmetry despite high molecular symmetry, complicating the design of high-symmetry supramolecular networks. This contrasts with TNT, which adopts a monoclinic lattice .

Biologische Aktivität

2,4,6-Trinitromesitylene (TNM) is a nitroaromatic compound with significant interest in both industrial and research applications. Its unique structural properties lend it to various biological activities, particularly in the context of toxicity and potential therapeutic effects. This article reviews the biological activity of TNM, focusing on its toxicological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a trinitro derivative of mesitylene with the molecular formula . The compound features three nitro groups attached to a mesitylene backbone, which contributes to its reactivity and biological interactions.

Toxicological Profile

The toxicological effects of TNM have been extensively studied due to its potential environmental and health impacts. Key findings include:

- General Toxicity : TNM exhibits acute toxicity in various animal models, with specific effects on the respiratory and nervous systems. Studies have shown that exposure can lead to symptoms such as dizziness, headaches, and respiratory distress .

- Carcinogenic Potential : Research indicates possible carcinogenic effects associated with long-term exposure to nitroaromatic compounds like TNM. The compound's ability to form reactive metabolites may contribute to DNA damage and subsequent cancer risk .

- Dose-Response Relationships : A detailed analysis of dose-response relationships has been conducted to establish safe exposure levels. For example, inhalation studies in rats have demonstrated significant hematological changes at specific concentrations .

The biological activity of TNM can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TNM has been shown to induce oxidative stress through ROS production, leading to cellular damage and apoptosis in various cell types .

- Protein Interaction : The compound interacts with various proteins involved in cellular signaling pathways, potentially altering their function. This interaction is critical for understanding its toxicological effects .

Case Studies

Several case studies highlight the biological implications of TNM exposure:

- Environmental Exposure Study : A study investigated the effects of TNM on aquatic ecosystems. Results indicated significant bioaccumulation in fish species, leading to reproductive and developmental abnormalities .

- Occupational Exposure : An analysis of workers in industries utilizing TNM revealed increased incidences of respiratory issues and skin sensitization. The study emphasized the need for stringent safety measures in workplaces handling this compound .

- Pharmacological Research : Recent studies have explored the potential use of TNM derivatives in cancer therapy. Compounds derived from TNM have shown promise in inhibiting tumor growth in preclinical models by targeting specific cancer cell signaling pathways .

Table 1: Toxicological Effects of this compound

Q & A

Basic Research Questions

Q. What thermodynamic properties (e.g., sublimation enthalpy) have been reported for 2,4,6-Trinitromesitylene, and what experimental methodologies are used to determine them?

- Answer : Sublimation enthalpy (ΔsubH) of this compound is reported as 103.6 ± 1.2 kJ/mol within the temperature range of 319–397 K, measured via calorimetric methods . Standard heats of formation, entropy, and other thermodynamic parameters are derived from comparative studies with structurally similar nitroaromatic compounds like 2,4,6-trinitro-m-xylene (TNX) and 2,4,6-trinitro-m-cresol (TNC). These values are typically validated using differential scanning calorimetry (DSC) and gas-phase equilibrium measurements .

Q. How is the molecular structure of this compound validated in computational chemistry studies?

- Answer : Computational models, such as density functional theory (DFT), are employed to predict bond angles, nitro group orientations, and electron density distribution. These models are cross-validated with experimental spectroscopic data (e.g., IR, NMR) and crystallographic parameters from related trinitro compounds. For example, studies on triethyl ammonium 2,4,6-trinitrophenoxide highlight the use of DFT to analyze geometric and electronic properties, which can be extrapolated to this compound .

Advanced Research Questions

Q. What contradictions exist in reported thermodynamic data for this compound, and how can experimental protocols be optimized to resolve these discrepancies?

- Answer : Variations in sublimation enthalpy measurements (e.g., ±1.2 kJ/mol) arise from differences in experimental setups, such as temperature calibration or sample purity . To address this, researchers should standardize protocols using high-purity samples (>99%) and employ multiple independent methods (e.g., thermogravimetric analysis combined with mass spectrometry) to verify consistency. Cross-laboratory collaborations and metadata analysis can further reduce systematic errors.

Q. How do the thermodynamic properties of this compound compare to other trinitroaromatic compounds like TNT, and what does this indicate about its stability and reactivity?

- Answer : Comparative studies show that this compound (TNM) has a higher heat of formation than TNT due to its methyl-substituted aromatic core, which enhances steric stabilization but reduces nitro group reactivity. This structural feature also contributes to its lower sensitivity to impact compared to TNT, making it a candidate for stable energetic formulations. Such comparisons rely on tabulated thermodynamic databases and computational reactivity indices .

Q. What advanced spectroscopic techniques are employed to analyze the decomposition pathways of this compound under thermal stress?

- Answer : Time-resolved FTIR spectroscopy and gas chromatography-mass spectrometry (GC-MS) are used to identify intermediates like NO2 radicals and aromatic fragments during thermal decomposition. For example, studies on trinitrophenoxide derivatives utilize these techniques to track bond cleavage and recombination events, providing insights into TNM’s decomposition mechanisms .

Methodological Recommendations

- Sublimation Studies : Use vacuum-sealed systems to minimize atmospheric interference.

- Computational Modeling : Combine DFT with molecular dynamics simulations to predict long-term stability under varying conditions.

- Decomposition Analysis : Pair GC-MS with isotopic labeling to trace reaction pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.